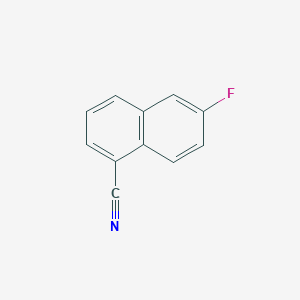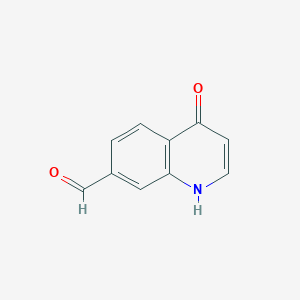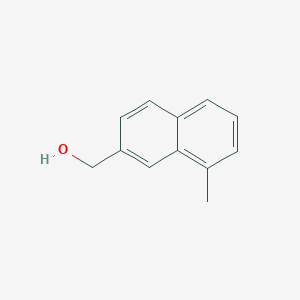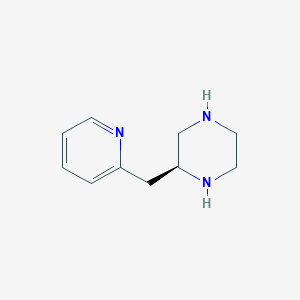
(R)-3-(Thiophen-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(Thiophen-2-yl)morpholine is an organic compound that features a morpholine ring substituted with a thiophene group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Thiophen-2-yl)morpholine typically involves the reaction of thiophene-2-carboxylic acid with morpholine under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the carboxylic acid and the morpholine ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of ®-3-(Thiophen-2-yl)morpholine may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
®-3-(Thiophen-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the morpholine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
科学的研究の応用
®-3-(Thiophen-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of ®-3-(Thiophen-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions or hydrogen bonding, while the morpholine ring can enhance solubility and bioavailability.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: A precursor in the synthesis of ®-3-(Thiophen-2-yl)morpholine.
Morpholine: The parent compound of the morpholine ring.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
®-3-(Thiophen-2-yl)morpholine is unique due to the combination of the thiophene ring and the morpholine ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C8H11NOS |
|---|---|
分子量 |
169.25 g/mol |
IUPAC名 |
(3R)-3-thiophen-2-ylmorpholine |
InChI |
InChI=1S/C8H11NOS/c1-2-8(11-5-1)7-6-10-4-3-9-7/h1-2,5,7,9H,3-4,6H2/t7-/m1/s1 |
InChIキー |
DTCRMVMDRUMUHQ-SSDOTTSWSA-N |
異性体SMILES |
C1COC[C@@H](N1)C2=CC=CS2 |
正規SMILES |
C1COCC(N1)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B11914712.png)

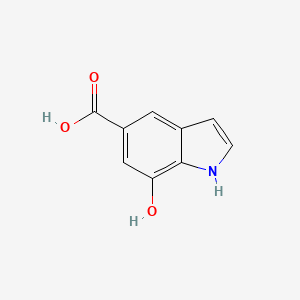
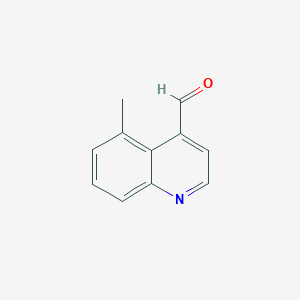
![(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B11914730.png)

